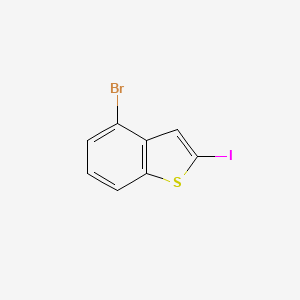

4-Bromo-2-iodobenzothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-iodo-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrIS/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUIIXSJHDBAFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)I)C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrIS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Functionalization Chemistry of 4 Bromo 2 Iodobenzothiophene

Orthogonal Cross-Coupling Reactions

Orthogonal cross-coupling refers to the sequential, site-selective reaction of a polyhalogenated substrate, where different halogens are addressed in a specific order due to their distinct reactivities. For 4-bromo-2-iodobenzothiophene, the C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed oxidative addition steps, which is the foundation for its regioselective functionalization. researchgate.netnih.govrsc.org

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between organoboron compounds and organic halides. nih.govikm.org.my In dihalogenated systems like this compound, the reaction can be controlled to occur selectively at one position, enabling the introduction of a single aryl or vinyl group.

The site-selectivity of the Suzuki-Miyaura coupling on polyhalogenated substrates is primarily dictated by the relative bond dissociation energies of the carbon-halogen bonds. The order of reactivity for halogens in the rate-determining oxidative addition step is generally I > Br > Cl. researchgate.netnih.gov The carbon-iodine bond is weaker and therefore more susceptible to cleavage by the palladium(0) catalyst compared to the stronger carbon-bromine bond.

This reactivity difference allows for the selective coupling at the C2 position of this compound. By using controlled conditions, such as carefully chosen catalysts, ligands, and reaction temperatures, an arylboronic acid can be coupled exclusively at the C2-I position, leaving the C4-Br position intact for subsequent transformations. researchgate.netnih.gov For instance, studies on 1-bromo-4-iodobenzene have shown that Suzuki coupling preferentially occurs at the C-I bond, and this selectivity can be enhanced at lower temperatures. researchgate.net

Beyond the inherent reactivity of the halogens, electronic and steric factors of the substrate and coupling partners also play a crucial role in directing the regioselectivity. researchgate.netresearchgate.netrsc.org In heteroaromatic systems, the electronic properties of the ring can render certain positions more electrophilic and thus more reactive towards oxidative addition. rsc.org For benzothiophene (B83047), the C2 position (α-position to the sulfur atom) is generally more electronically activated and reactive than other positions. In the case of this compound, both the halogen's reactivity (I > Br) and the electronic activation converge at the C2 position, strongly favoring initial functionalization at this site. nih.govnih.gov

Steric hindrance from substituents on the benzothiophene ring or the incoming boronic acid can also influence the reaction's outcome. researchgate.netrsc.orgnih.gov However, in this specific molecule, the primary driver for selectivity remains the superior reactivity of the C-I bond at the electronically favored C2 position.

The following table illustrates typical conditions for regioselective Suzuki-Miyaura coupling on dihalothiophene derivatives, highlighting the preferential reaction at the more reactive halogen.

| Entry | Dihalo-Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Product (Yield) | Citation |

| 1 | 2-Bromo-5-iodothiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Bromo-5-phenylthiophene (85%) | nih.gov |

| 2 | 3,4-Dibromo-2,5-diarylthiophene | Arylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane (B91453) | 3-Bromo-4,2,5-triarylthiophene (Varies) | researchgate.net |

| 3 | 2-Chloro-6-bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2-Chloro-6-phenylquinoline | nih.gov |

This table presents data for analogous compounds to illustrate the principles of regioselective coupling.

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting a vinyl or aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes. gold-chemistry.orgwikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing conjugated enynes and aryl alkynes.

Similar to the Suzuki coupling, the Sonogashira reaction exhibits high chemoselectivity based on the identity of the halogen. The reaction occurs preferentially at the C-I bond of this compound, allowing for the selective introduction of an alkyne moiety at the C2 position. libretexts.org This provides a direct route to 2-alkynyl-4-bromobenzothiophenes.

The differential reactivity of the C-I and C-Br bonds is the key to the unsymmetrical functionalization of this compound. A sequential or one-pot cross-coupling strategy can be employed. nih.govnih.gov

First Coupling: A Sonogashira reaction is performed under conditions optimized for selective reaction at the C-I bond, yielding a 2-alkynyl-4-bromobenzothiophene intermediate.

Second Coupling: The remaining C-Br bond on the intermediate can then be subjected to a second, different cross-coupling reaction. This could be another Sonogashira coupling with a different alkyne, a Suzuki coupling with a boronic acid, or a Heck reaction with an alkene. nih.gov

This stepwise approach allows for the precise and controlled construction of di-substituted benzothiophenes with distinct functional groups at the C2 and C4 positions, a task that would be difficult to achieve otherwise. Research on tetrabromothiophene has demonstrated the feasibility of such one-pot, sequential Suzuki and Sonogashira couplings to build complex, unsymmetrical scaffolds. nih.gov

The table below shows representative conditions for sequential coupling on a dihaloarene.

| Step | Substrate | Reagent | Catalyst System | Base | Product | Citation |

| 1 (Sonogashira) | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 1-Bromo-4-(phenylethynyl)benzene | libretexts.org |

| 2 (Suzuki) | 1-Bromo-4-(phenylethynyl)benzene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-(p-Tolyl)-4-(phenylethynyl)benzene | nih.gov |

This table illustrates a sequential coupling strategy on a model dihaloarene.

The Stille coupling reaction, which pairs an organic halide with an organotin compound (stannane) catalyzed by palladium, is another powerful tool for C-C bond formation. wikipedia.orgwiley-vch.delibretexts.org It is known for its tolerance of a wide variety of functional groups. The reactivity principles are consistent with other palladium-catalyzed reactions, with the C-I bond reacting preferentially over the C-Br bond. organic-chemistry.org This allows this compound to be selectively functionalized at the C2 position with an organostannane reagent.

Other metal-catalyzed reactions can also be employed for the functionalization of halo-thiophenes and their benzofused analogues. These include:

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophile, typically with a nickel or palladium catalyst. jcu.edu.au

Copper-Catalyzed Couplings: Copper-based catalysts, sometimes in conjunction with iron, can mediate couplings with thiols, amines, and other nucleophiles, offering alternative pathways for introducing heteroatoms. longdom.orgresearchgate.net

These various coupling methodologies, when applied sequentially, provide a comprehensive toolkit for the advanced functionalization of the this compound core, enabling the creation of a diverse library of complex molecules from a single, versatile starting material.

Sonogashira Coupling for Alkyne Introduction

C-H Activation and Direct Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the synthesis of complex organic molecules. In the context of this compound, the presence of multiple C-H bonds on the benzene (B151609) ring, alongside the two halogen substituents, offers a rich platform for selective chemical modifications. This section explores various methodologies for the direct functionalization of the benzothiophene core, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

Site-Selective C-H Arylation and Alkylation

The selective activation of a specific C-H bond in a molecule containing multiple such bonds is a significant challenge in organic synthesis. For benzothiophene derivatives, direct C-H arylation and alkylation reactions provide efficient pathways to elaborate the molecular scaffold. While specific studies on this compound are not extensively documented, related research on substituted benzothiophenes offers valuable insights into potential reaction pathways.

Palladium-catalyzed C-H activation is a prominent method for the direct arylation of heterocycles. These reactions typically involve the formation of a palladacycle intermediate, followed by reductive elimination to form the C-C bond. The regioselectivity of these reactions is often directed by the electronic properties of the substituents on the benzothiophene ring or through the use of directing groups. For instance, the C4-position of benzothiophenes can be selectively arylated through activation of the corresponding benzothiophene S-oxides, a method that operates under metal-free conditions and is compatible with halogen substituents wikipedia.org. This approach highlights the potential for functionalization at the C4-position of this compound, which is adjacent to the bromine atom.

Furthermore, a general method for the arylation of arenes and heterocycles, including benzothiophene, has been developed using aryne intermediates generated from aryl halides or triflates in the presence of a strong base. This base-promoted arylation allows for subsequent in situ electrophilic trapping of the resulting aryl lithium intermediates, providing access to a wide range of functionalized polyaryls wikipedia.org. This strategy could potentially be applied to this compound to introduce aryl groups at various positions on the benzene moiety.

The development of catalyst systems that enable near-room-temperature α-arylation (C2-position) of benzothiophenes has also been reported. This methodology utilizes Ag(I) for a C2-selective C–H activation, followed by transmetalation to a palladium catalyst for the C-C bond formation acs.org. However, in the case of this compound, the C2-position is already substituted with an iodine atom, making this specific approach less directly applicable for C-H functionalization at that site.

The table below summarizes representative conditions and outcomes for site-selective C-H functionalization on benzothiophene derivatives, which could be extrapolated to this compound.

| Reaction Type | Catalyst/Reagent | Position | Coupling Partner | Yield (%) | Reference |

| C4-Arylation | Metal-free (S-oxide activation) | C4 | Phenols | 50-76 | wikipedia.org |

| C2-Arylation | Pd(OAc)₂/Ag₂O | C2 | Aryl iodides | up to 83 | acs.org |

| General Arylation | Base-promoted (aryne intermediate) | Various | Aryl halides/triflates | Good to excellent | wikipedia.org |

Radical-Promoted C-H Functionalization

Radical-mediated reactions offer an alternative and complementary approach to transition-metal-catalyzed C-H functionalization. These reactions often proceed under mild conditions and can exhibit unique regioselectivity. Photoredox catalysis, in particular, has emerged as a powerful tool for generating radical intermediates that can engage in C-H functionalization of (hetero)arenes researchgate.net.

In the context of benzothiophenes, radical alkylation can be achieved through a Minisci-type reaction. This involves the generation of an alkyl radical, often from an alkyl halide or carboxylic acid precursor, which then adds to the electron-deficient positions of the heterocycle. For benzothiophene, the C2 and C3 positions are typically the most reactive towards radical attack. Given that the C2 position of this compound is occupied, radical functionalization would likely be directed towards the C3 position or potentially positions on the benzene ring, depending on the reaction conditions and the nature of the radical species.

The use of visible light and N-bromoamides to achieve site-selective aliphatic C-H bromination has been demonstrated, showcasing the potential of radical-mediated processes for selective functionalization taylorfrancis.comethz.ch. While this specific example relates to aliphatic C-H bonds, the underlying principles of radical generation and hydrogen atom transfer (HAT) are broadly applicable and could be adapted for the functionalization of the benzothiophene core.

Recent advancements in the field include the use of alkoxy radicals, generated from free alcohols, to promote C-C and C-H bond functionalization nih.govstackexchange.com. These methods provide atom- and step-economical routes to introduce new functional groups. The application of such radical-based strategies to this compound could open up new avenues for its derivatization, particularly at positions that are not readily accessible through ionic pathways.

Sequential One-Pot Functionalization Strategies

Sequential one-pot reactions, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Such strategies are highly valuable for the rapid construction of complex molecular architectures from simple precursors.

For this compound, a sequential one-pot approach could involve an initial C-H functionalization event followed by a subsequent transformation of one of the halogen atoms. For instance, a C-H arylation or alkylation could be followed by a cross-coupling reaction at the C-Br or C-I bond. The differential reactivity of the C-I and C-Br bonds (C-I being more reactive in typical palladium-catalyzed cross-coupling reactions) would allow for selective functionalization.

One-pot sequential direct arylation polymerization has been utilized to synthesize functionalized poly(alkylthiophene)s, demonstrating the feasibility of combining multiple reaction steps in a single process researchgate.net. While this example focuses on polymerization, the underlying principles of sequential C-H functionalization and bond formation are relevant.

The development of one-pot, two-step processes for the synthesis of substituted benzothiophenes via palladium-catalyzed oxidative C-H functionalization/intramolecular arylthiolation further illustrates the power of sequential strategies whiterose.ac.uk. Although this is a synthetic route to the benzothiophene core itself, it highlights the compatibility of C-H activation with other bond-forming reactions in a one-pot setting.

A hypothetical sequential one-pot functionalization of this compound could be envisioned as follows:

Step 1: Site-selective C-H arylation at a position on the benzene ring using a suitable catalyst and arylating agent.

Step 2: Selective cross-coupling at the C2-iodo position by the addition of a second catalyst/reagent system and a different coupling partner.

Step 3: Further functionalization at the C4-bromo position under different reaction conditions.

The successful implementation of such a strategy would depend on the careful selection of catalysts, reagents, and reaction conditions to ensure compatibility and sequential reactivity.

Halogen Dance and Halogen-Lithium Exchange Reactions

The presence of two different halogen atoms on the this compound scaffold imparts a rich and complex reactivity profile, particularly in the context of base-mediated and organometallic transformations. Halogen dance reactions and halogen-lithium exchange are powerful tools for the isomerization and functionalization of halogenated aromatic and heteroaromatic compounds.

Rearrangement Pathways of Halogen Atoms on the Benzothiophene Ring

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from its original position to a different position on an aromatic or heteroaromatic ring, driven by thermodynamics wikipedia.org. This process typically occurs under basic conditions and involves a series of deprotonation and metal-halogen exchange steps. For dihalogenated benzothiophenes, the halogen dance can lead to a variety of isomeric products, offering a synthetic route to substitution patterns that may be difficult to access through direct synthesis.

While a specific halogen dance reaction for this compound is not explicitly detailed in the provided search results, studies on related systems, such as 2-iodobenzothiophene, provide valuable insights. It has been shown that when 2-iodobenzofuran is treated with a strong base, a halogen dance occurs, leading to the formation of a 3-iodo-2-lithiated species, which can then be trapped with an electrophile. However, under similar conditions, 2-iodobenzothiophene can yield mixtures of products, indicating a more complex reactivity pattern researchgate.net.

The mechanism of the halogen dance on bromothiophenes has been studied using density functional theory (DFT), revealing a cascade of deprotonation and metal-halogen exchange reactions that ultimately lead to the most thermodynamically stable organometal species ias.ac.in. The presence of both bromine and iodine on the benzothiophene ring in this compound would likely lead to complex rearrangement pathways, with the relative migratory aptitude of the two halogens and the stability of the various lithiated intermediates playing a crucial role in determining the final product distribution.

Factors that can influence the outcome of a halogen dance reaction include the choice of base, temperature, solvent, and the nature of any trapping electrophile. Lower temperatures are known to favor halogen dance reactions by allowing for the coexistence of both metalated and unmetalated species wikipedia.org.

Reactivity of Hetaryllithium Intermediates

Halogen-lithium exchange is a rapid and efficient method for the generation of organolithium reagents from organic halides. This reaction is particularly useful for preparing aryllithium and hetaryllithium species, which are versatile intermediates in organic synthesis. The rate of halogen-lithium exchange is generally in the order of I > Br > Cl, making the C-I bond in this compound the more likely site of initial exchange when treated with an alkyllithium reagent such as n-butyllithium or tert-butyllithium wikipedia.org.

Upon treatment with an alkyllithium reagent, this compound is expected to undergo selective halogen-lithium exchange at the C2 position to form 4-bromo-2-lithiobenzothiophene. This hetaryllithium intermediate is a powerful nucleophile and can react with a wide range of electrophiles to introduce various functional groups at the C2 position.

The reactivity of such hetaryllithium intermediates is well-established. For example, 2-lithiobenzofuran, generated via halogen-lithium exchange from 2-bromobenzofuran, can be trapped with various electrophiles taylorfrancis.com. The stability and reactivity of these lithiated species often necessitate low temperatures to prevent side reactions, such as decomposition or reaction with the solvent.

The table below illustrates the expected selective halogen-lithium exchange and subsequent trapping of the resulting hetaryllithium intermediate derived from this compound.

| Starting Material | Reagent | Intermediate | Electrophile (E+) | Product |

| This compound | n-BuLi | 4-Bromo-2-lithiobenzothiophene | R-CHO | 4-Bromo-2-(hydroxyalkyl)benzothiophene |

| This compound | n-BuLi | 4-Bromo-2-lithiobenzothiophene | CO₂ | 4-Bromobenzothiophene-2-carboxylic acid |

| This compound | n-BuLi | 4-Bromo-2-lithiobenzothiophene | R-X | 4-Bromo-2-alkylbenzothiophene |

It is also important to consider the possibility of a subsequent halogen dance rearrangement of the initially formed 4-bromo-2-lithiobenzothiophene, which could lead to the formation of other lithiated isomers and, consequently, a mixture of products upon electrophilic trapping. The precise outcome would be highly dependent on the reaction conditions.

Further Transformations of Halogenated Intermediates

The presence of two distinct halogen atoms, bromine and iodine, on the benzothiophene scaffold of this compound imparts a versatile reactivity profile. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective transformations, enabling the stepwise introduction of various functional groups. This section explores the subsequent chemical modifications of these halogenated intermediates, focusing on nucleophilic substitution and the formation of organometallic species.

Nucleophilic Substitution and Elimination Reactions

Nucleophilic aromatic substitution (SNAr) on halogenated benzothiophenes provides a direct route for introducing a range of heteroatomic nucleophiles. The reactivity of the thiophene (B33073) ring in such reactions is generally higher than that of corresponding benzene analogues. uoanbar.edu.iq This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex formed during the addition-elimination mechanism. uoanbar.edu.iqlibretexts.org

In dihalogenated systems like this compound, the position of the halogen significantly influences its susceptibility to nucleophilic attack. Halogens at the 2-position of the benzothiophene ring are known to be more readily displaced by nucleophiles, such as amines, compared to halogens at the 3-position. taylorfrancis.com While specific studies on this compound are limited, the general principles of SNAr suggest that the C2-iodo group would be the primary site for substitution due to the inherent reactivity difference between the C-I and C-Br bonds and the activation of the C2 position.

The typical SNAr mechanism proceeds via two steps:

Addition: The nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged resonance-stabilized intermediate (Meisenheimer complex). libretexts.org

Elimination: The leaving group (halide ion) is expelled, restoring the aromaticity of the ring. libretexts.org

The reaction is particularly favorable when electron-withdrawing groups are present on the aromatic ring, as they help to stabilize the anionic intermediate. libretexts.orgnih.gov While the benzothiophene ring itself facilitates this stabilization, additional activating groups can further enhance reaction rates.

| Reaction Type | Reagents & Conditions | Product | Notes |

| Amination | R2NH, Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | 4-Bromo-2-(dialkylamino)benzothiophene | Selective substitution at the C2 position is expected. |

| Alkoxylation | RONa, Solvent (e.g., ROH), Heat | 4-Bromo-2-alkoxybenzothiophene | The C-I bond is more labile than the C-Br bond. |

| Thiolation | RSNa, Solvent (e.g., DMF) | 4-Bromo-2-(alkylthio)benzothiophene | A common method for forming C-S bonds. |

Elimination reactions are less common for aryl halides unless under very strong basic conditions (e.g., via aryne intermediates) or when the halogen is on a side chain. For this compound, elimination reactions involving the ring halogens are not a primary pathway under standard nucleophilic substitution conditions.

Conversion to Organometallic Species

The conversion of carbon-halogen bonds into carbon-metal bonds is a cornerstone of modern organic synthesis, opening avenues for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. For multi-halogenated substrates like this compound, the differential reactivity of the halogens is crucial for achieving regioselectivity. clockss.org

Halogen-Lithium Exchange:

One of the most valuable transformations is the halogen-lithium exchange. This reaction typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. taylorfrancis.comclockss.org The general order of reactivity for halogen-metal exchange is I > Br > Cl. clockss.org This selectivity allows for the preferential exchange of the iodine atom at the C2 position of this compound, leaving the C4-bromo substituent intact.

This selective lithiation generates a highly reactive 4-bromo-2-lithiobenzothiophene intermediate. This organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups exclusively at the 2-position.

A potential side reaction in the presence of organolithium reagents is the "halogen dance," a base-catalyzed intramolecular halogen migration. clockss.orgresearchgate.net However, conducting the reaction at low temperatures (typically -78 °C or lower) and with short reaction times minimizes the occurrence of this isomerization.

Formation of Grignard Reagents:

Similarly, Grignard reagents can be formed by reacting the aryl halide with magnesium metal. msu.edu The higher reactivity of the C-I bond compared to the C-Br bond would also favor the formation of the C2-magnesium halide species, 4-bromo-2-(bromomagnesio)benzothiophene. These Grignard reagents are also powerful nucleophiles used extensively in organic synthesis.

The resulting organometallic intermediates are pivotal for subsequent cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the construction of more complex molecular architectures. For instance, the greater reactivity of the C-I bond is exploited in palladium-catalyzed cross-coupling reactions, where the C2 position can be functionalized selectively while the C-Br bond remains available for a subsequent, different coupling reaction. clockss.orgrsc.org

| Organometallic Reagent | Formation Conditions | Intermediate Species | Subsequent Reaction Examples |

| Organolithium | n-BuLi, THF, ≤ -78 °C | 4-Bromo-2-lithiobenzothiophene | Quenching with CO2 (→ Carboxylic acid), DMF (→ Aldehyde), I2 (→ regeneration of iodide) researchgate.net |

| Grignard Reagent | Mg, THF, reflux | 4-Bromo-2-(bromomagnesio)benzothiophene | Reaction with aldehydes/ketones (→ Alcohols), esters (→ Ketones/tertiary alcohols) |

Advanced Spectroscopic and Structural Elucidation of Dihalogenated Benzothiophenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The unequivocal assignment of the structure of 4-bromo-2-iodobenzothiophene and the confirmation of its regioisomeric purity can be achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons on the benzothiophene (B83047) core. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the halogen substituents and the anisotropic effects of the aromatic system. The protons on the benzene (B151609) ring will likely appear as a complex multiplet pattern due to spin-spin coupling. The lone proton on the thiophene (B33073) ring is anticipated to appear as a singlet, with its chemical shift influenced by the adjacent iodine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their electronic environments. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms of the benzothiophene skeleton. The carbons directly bonded to the bromine and iodine atoms will exhibit characteristic chemical shifts due to the heavy atom effect. The application of techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can aid in distinguishing between CH and quaternary carbons.

2D NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the molecular framework. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with their directly attached carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in connecting the different fragments of the molecule and confirming the positions of the halogen substituents.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data is hypothetical and based on the analysis of similar halogenated benzothiophene structures. Actual experimental values may vary.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C2 | - | ~80-90 |

| C3 | ~7.5-7.7 | ~125-130 |

| C4 | - | ~120-125 |

| C5 | ~7.2-7.4 | ~122-127 |

| C6 | ~7.1-7.3 | ~124-129 |

| C7 | ~7.6-7.8 | ~123-128 |

| C3a | - | ~138-142 |

| C7a | - | ~139-143 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous validation of its elemental composition. For this compound (C₈H₄BrIS), HRMS provides a highly accurate mass measurement that can distinguish it from other compounds with the same nominal mass.

The technique measures the mass-to-charge ratio (m/z) of an ion with very high precision. The expected monoisotopic mass of this compound can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ³²S). The experimentally determined mass from HRMS should match this calculated value to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula.

Furthermore, the isotopic pattern observed in the mass spectrum is characteristic of the elements present. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and iodine, which is monoisotopic (¹²⁷I), will generate a unique isotopic signature that can be used to confirm the presence of these halogens in the molecule.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion Species | Calculated m/z |

| [M]⁺ | 337.8262 |

| [M+H]⁺ | 338.8340 |

| [M+Na]⁺ | 360.8160 |

Note: These values are calculated based on the exact masses of the most abundant isotopes.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule leads to transitions between vibrational energy levels. The resulting spectrum shows absorption bands at frequencies corresponding to specific vibrational modes. For this compound, the FT-IR spectrum is expected to display characteristic bands for:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the benzothiophene ring system.

C-S stretching: Usually a weaker band, expected in the fingerprint region.

C-Br and C-I stretching: These vibrations occur at lower frequencies, typically below 800 cm⁻¹, and can be useful for confirming the presence of the halogens.

FT-Raman Spectroscopy: FT-Raman spectroscopy involves the inelastic scattering of monochromatic light. The resulting spectrum provides information about vibrational modes that cause a change in the polarizability of the molecule. For aromatic systems like this compound, the C=C stretching modes of the rings are often strong in the Raman spectrum, providing complementary information to the FT-IR data.

The combined use of FT-IR and FT-Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule, aiding in the confirmation of its structure and functional groups.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, FT-Raman |

| C-H In-plane Bend | 1300 - 1000 | FT-IR |

| C-H Out-of-plane Bend | 900 - 675 | FT-IR |

| C-Br Stretch | 680 - 515 | FT-IR, FT-Raman |

| C-I Stretch | 600 - 500 | FT-IR, FT-Raman |

Note: These are general ranges and the exact peak positions for this compound may vary.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

For this compound, a single-crystal X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure. The key information that would be obtained includes:

Confirmation of Connectivity: The precise arrangement of atoms and the bonding pattern would be definitively established, confirming the 4-bromo and 2-iodo substitution pattern on the benzothiophene core.

Bond Lengths and Angles: The analysis would yield accurate measurements of all bond lengths (e.g., C-C, C-S, C-H, C-Br, C-I) and bond angles, providing insight into the geometry of the molecule.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would reveal the nature and geometry of any intermolecular interactions, such as halogen bonding (e.g., I···S, Br···S, or I···Br interactions) or π-π stacking, which are crucial in understanding the solid-state properties of the material.

While a specific crystal structure for this compound is not available in the reviewed literature, studies on other halogenated benzothiophenes have demonstrated the utility of this technique in confirming their structures and exploring their supramolecular chemistry.

Computational Chemistry Studies on 4 Bromo 2 Iodobenzothiophene Reactivity and Electronic Structure

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It is effective for calculating various ground-state properties by approximating the many-body electronic system's energy as a functional of the electron density. DFT methods, such as the B3LYP hybrid functional, are known for providing a good balance between accuracy and computational cost, making them suitable for analyzing molecules like 4-bromo-2-iodobenzothiophene.

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined by calculating forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is found. For this compound, this process yields the most stable three-dimensional arrangement of its atoms.

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral (torsional) angles. These parameters are crucial for understanding the molecule's steric and electronic properties. Given the fused ring structure of benzothiophene (B83047), the molecule is expected to be largely planar. Conformational analysis would investigate any potential out-of-plane rotations or puckering, although significant deviations from planarity are unlikely for this rigid system.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: These values are representative examples of what a DFT calculation would produce and are not sourced from a specific study on this molecule.)

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Atoms | Angle |

| C-S | 1.77 | C-S-C | 91.5 |

| C-Br | 1.89 | C-C-Br | 120.1 |

| C-I | 2.08 | C-C-I | 119.8 |

| C=C (thiophene ring) | 1.37 | S-C-C | 111.5 |

| C-C (benzene ring) | 1.40 | C-C-C (benzene) | 120.0 |

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. wikipedia.org

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.netirjweb.com A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the ground state. niscpr.res.in From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior. mdpi.com

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors (Note: These values are representative examples of what a DFT calculation would produce and are not sourced from a specific study on this molecule.)

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.15 |

| LUMO Energy | ELUMO | - | -1.85 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.30 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.15 |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.00 |

| Electrophilicity Index | ω | µ² / (2η) | 3.72 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.

Typically, regions of negative electrostatic potential (shown in red and yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (shown in blue) are electron-deficient and are favorable sites for nucleophilic attack. ymerdigital.com For this compound, the MEP map would likely show negative potential around the electronegative halogen atoms (bromine and iodine) and the sulfur atom, while positive potentials might be located over the hydrogen atoms of the benzene (B151609) ring.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (measures reactivity upon adding an electron).

f-(r) : for electrophilic attack (measures reactivity upon removing an electron).

f0(r) : for radical attack.

By calculating these values for each atom (condensed Fukui functions), one can rank the atomic sites by their susceptibility to different types of chemical attack. researchgate.net This analysis provides a more detailed and site-specific understanding of the molecule's chemical behavior than MEP maps alone. mdpi.commdpi.com

Table 3: Illustrative Condensed Fukui Function Values for Selected Atoms (Note: These values are representative examples of what a DFT calculation would produce and are not sourced from a specific study on this molecule.)

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| C2 (bonded to I) | 0.15 | 0.08 | 0.115 |

| C4 (bonded to Br) | 0.09 | 0.12 | 0.105 |

| S1 | 0.05 | 0.18 | 0.115 |

| C7 | 0.11 | 0.14 | 0.125 |

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule. uni-muenchen.de It partitions the total electron density among the atoms based on the basis functions used in the molecular orbital calculations. wikipedia.org The resulting Mulliken charges provide a simple, quantitative picture of the charge distribution and can help identify electrostatic interactions.

While widely used due to its simplicity, it is known that Mulliken charges are highly sensitive to the choice of basis set, which can limit their reliability for quantitative comparisons. wikipedia.org Despite this limitation, the analysis can still offer valuable qualitative insights into the electronic structure of this compound, indicating which atoms are relatively electron-rich or electron-poor.

Table 4: Illustrative Mulliken Atomic Charges for Selected Atoms (Note: These values are representative examples of what a DFT calculation would produce and are not sourced from a specific study on this molecule.)

| Atom | Mulliken Charge (e) |

|---|---|

| S1 | -0.15 |

| C2 | +0.12 |

| I | -0.08 |

| C4 | +0.05 |

| Br | -0.11 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To study the properties of a molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational approach. q-chem.comrsc.org It is an extension of ground-state DFT that can predict electronic transition energies, which correspond to the absorption of light by the molecule.

TD-DFT calculations are essential for simulating and interpreting UV-Visible absorption spectra. The output provides key information about each electronic excitation, including the excitation energy (often expressed in eV or as a wavelength in nm) and the oscillator strength, which relates to the intensity of the absorption peak. case.edursc.org For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and identify the specific molecular orbitals involved in these electronic transitions (e.g., π → π* or n → π*). However, it is noted that TD-DFT can sometimes produce qualitatively incorrect results for thiophene-based compounds, depending on the functional used. nih.gov

Table 5: Illustrative TD-DFT Results for the Lowest Electronic Excitations (Note: These values are representative examples of what a TD-DFT calculation would produce and are not sourced from a specific study on this molecule.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 3.85 | 322 | 0.25 | HOMO → LUMO |

| S2 | 4.21 | 294 | 0.18 | HOMO-1 → LUMO |

| S3 | 4.55 | 272 | 0.31 | HOMO → LUMO+1 |

Mechanistic Investigations through Transition State Calculations

Transition state (TS) calculations are a cornerstone of computational chemistry for elucidating reaction mechanisms. By identifying and characterizing the energy maxima along a reaction coordinate, researchers can gain insights into the feasibility and kinetics of a chemical transformation. While specific transition state calculations for reactions involving this compound are not extensively documented in publicly available literature, the principles can be illustrated through analogous systems, such as the palladium-catalyzed cross-coupling reactions of dihalogenated heteroarenes.

In a typical cross-coupling reaction, such as a Suzuki or Stille coupling, the mechanism involves several key steps: oxidative addition, transmetalation, and reductive elimination. Transition state calculations for the oxidative addition step are particularly crucial for understanding which carbon-halogen bond will react preferentially. For a molecule like this compound, the initial oxidative addition of a palladium(0) catalyst can occur at either the C-I or the C-Br bond.

Computational studies on similar dihalogenated systems often employ Density Functional Theory (DFT) to model these transition states. The calculated activation energies (ΔG‡) for the oxidative addition at each site provide a quantitative measure of the kinetic barrier for each pathway. Generally, the carbon-iodine bond is weaker than the carbon-bromine bond, suggesting that oxidative addition at the C2-I position would have a lower activation barrier.

Table 1: Hypothetical Transition State Energy Comparison for Oxidative Addition to this compound

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| Oxidative Addition at C2-I | TSC-I | Value 1 |

| Oxidative Addition at C4-Br | TSC-Br | Value 2 |

Note: The values in this table are illustrative and would need to be determined through specific DFT calculations on this compound. A lower calculated activation energy for TSC-I compared to TSC-Br would strongly indicate that the reaction initiates at the C2 position. These calculations not only predict the initial site of reactivity but also provide detailed geometric information about the transition state structure, revealing the precise nature of bond-making and bond-breaking processes.

Prediction of Chemical Selectivity and Site Reactivity

Beyond elucidating mechanisms, computational chemistry is a powerful tool for predicting the chemical selectivity of a molecule. For this compound, a key question for synthetic chemists is which of the two halogen atoms will be more susceptible to substitution in various reactions, and which of the available C-H positions might be prone to functionalization.

Several computational approaches can be used to predict site reactivity. One common method involves the analysis of the molecule's electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).

Analysis of Electrostatic Potential and Partial Charges: The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Calculation of atomic partial charges (e.g., using Natural Bond Orbital analysis) can quantify the electrophilicity of the carbon atoms attached to the halogens. It is generally expected that the carbon attached to the more electronegative halogen will have a more positive partial charge, making it a more likely site for nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory: FMO theory is another powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule will interact with other reagents.

LUMO: The shape and energy of the LUMO can indicate the most likely site for nucleophilic attack. In the case of this compound, the LUMO is expected to have significant contributions from the antibonding orbitals of the C-I and C-Br bonds. The position with the larger LUMO coefficient is often the preferred site of attack.

HOMO: The HOMO indicates the location of the most loosely held electrons and is therefore the site most susceptible to electrophilic attack.

Table 2: Calculated Electronic Properties for Predicting Site Reactivity in this compound

| Position | Calculated Property | Predicted Reactivity |

| C2 (attached to I) | LUMO Coefficient | High |

| Partial Charge | Positive | |

| C4 (attached to Br) | LUMO Coefficient | Moderate |

| Partial Charge | Slightly Positive |

Note: The values and rankings in this table are based on general principles of halogen reactivity and would require specific computational analysis for this compound for confirmation.

These computational predictions are invaluable for guiding synthetic efforts. For instance, in a palladium-catalyzed cross-coupling reaction, the preferential oxidative addition at the C-I bond is a well-established trend due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. DFT calculations can quantify this difference in reactivity, providing a solid theoretical basis for predicting the regioselectivity of the reaction. This allows chemists to design reaction conditions that selectively functionalize one position over the other, enabling the synthesis of complex and highly functionalized benzothiophene derivatives.

Applications of 4 Bromo 2 Iodobenzothiophene As Advanced Chemical Building Blocks and in Materials Science

Role as Polyhalogenated Scaffolds for Complex Molecular Construction

Polyhalogenated aromatic compounds are invaluable tools in modern organic synthesis, and 4-Bromo-2-iodobenzothiophene is a prime example of such a scaffold. The presence of two different halogens at the C2 and C4 positions allows for selective, sequential cross-coupling reactions. The carbon-iodine bond is generally more reactive towards catalytic systems, such as those based on palladium, than the carbon-bromine bond. This reactivity difference enables chemists to first introduce a substituent at the 2-position via reactions like Suzuki, Stille, or Sonogashira coupling, leaving the bromine atom at the 4-position intact for a subsequent, different coupling reaction.

This stepwise functionalization provides a programmable route to highly substituted benzothiophene (B83047) derivatives with precise control over the final molecular structure. This capability is crucial for building libraries of complex molecules for drug discovery or for creating precisely defined monomers for materials science applications. The benzothiophene core provides a rigid and planar framework, while the substituents introduced at the bromo and iodo positions can be tailored to influence solubility, electronic properties, and biological activity.

Table 1: Comparison of C-X Bond Properties for Cross-Coupling Reactions

| Bond Type | Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Pd-Catalyzed Cross-Coupling |

| C-I | ~228 | Highest |

| C-Br | ~285 | Intermediate |

| C-Cl | ~340 | Lowest |

| This interactive table allows sorting by bond type, energy, and reactivity. |

Precursors for Organic Semiconductors and Electronic Materials

The benzothiophene ring system is a key component in many high-performance organic semiconductors. Its fused aromatic structure facilitates π-electron delocalization, which is essential for charge transport. Specifically, derivatives of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT), which can be synthesized from benzothiophene precursors, are known for their high charge carrier mobility and stability, making them excellent candidates for organic field-effect transistors (OFETs) and other electronic devices. researchgate.netrsc.orgrsc.org

This compound serves as a foundational building block for these advanced materials. rsc.org The halogen atoms provide reactive handles to introduce various π-conjugated substituents, thereby extending the conjugation of the molecule, tuning its electronic properties, and influencing its solid-state packing. For example, aryl, alkynyl, or other heterocyclic groups can be attached at the C2 and C4 positions through palladium-catalyzed cross-coupling reactions to create novel p-type or n-type semiconductor materials. nih.govchemicalbook.comrsc.org The ability to systematically modify the benzothiophene core is critical for developing materials with tailored performance characteristics for specific electronic applications. orgsyn.org

The performance of an organic semiconductor is critically dependent on both the intrinsic electronic properties of the individual molecule and the way these molecules arrange themselves in the solid state. The substituents attached to the this compound core play a crucial role in dictating both of these factors.

By introducing electron-donating or electron-withdrawing groups, it is possible to precisely control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of the frontier molecular orbitals is essential for optimizing charge injection and transport in electronic devices and for controlling the optical properties of the material, such as its absorption and emission wavelengths.

Furthermore, the nature and size of the substituents heavily influence the intermolecular interactions, such as π-π stacking and van der Waals forces, which govern the solid-state packing of the molecules. A well-ordered, co-facial π-stacking arrangement is generally desirable for efficient charge transport. The ability to install different functional groups at the C2 and C4 positions allows for the rational design of molecules that self-assemble into optimal packing motifs, thereby enhancing the charge carrier mobility of the resulting material. rsc.org

Integration into Functional Polymers

The unique electronic and photophysical properties of the benzothiophene moiety can be imparted to macromolecular systems by integrating it into functional polymers. This compound can be used as a monomer in polymerization reactions. For instance, through sequential cross-coupling reactions like Suzuki or Stille polymerization, it can be incorporated into the main chain of a conjugated polymer. Such polymers are of great interest for applications in flexible electronics, organic photovoltaics (OPVs), and sensors. trea.comcardiff.ac.ukresearchgate.net

The stepwise enhancement of conjugation length by incorporating thiophene (B33073) and its derivatives into polymer backbones has been shown to be an effective strategy for tuning electrochemical and electrochromic properties. trea.com The introduction of specific functional groups onto the benzothiophene unit before polymerization allows for the synthesis of polymers with tailored solubility, processability, and electronic characteristics. For example, attaching long alkyl chains can improve solubility in organic solvents, facilitating solution-based processing techniques like spin-coating or inkjet printing.

Development of Catalysts and Ligands for Organic Reactions

While primarily used as a structural scaffold, this compound can also serve as a precursor for the synthesis of specialized ligands for transition metal catalysis. Phosphine (B1218219) ligands are ubiquitous in catalysis, and their electronic and steric properties are critical for controlling the activity and selectivity of a metal catalyst. nih.govbeilstein-journals.orgprochemonline.com

The halogen atoms on the benzothiophene ring can be converted into phosphine groups. A common synthetic strategy involves a metal-halogen exchange reaction (e.g., using an organolithium reagent) followed by quenching with an electrophilic phosphorus source, such as diphenylphosphino chloride (Ph₂PCl). researchgate.net By selectively reacting at either the bromo or iodo position, one can create mono- or diphosphine ligands based on the rigid benzothiophene backbone. These ligands can then be complexed with transition metals like palladium, rhodium, or nickel to form catalysts for various organic transformations, including cross-coupling, hydrogenation, and hydroformylation. nih.gov Research has shown that phosphine ligands containing heterocyclic backbones can be highly effective in catalysis. hw.ac.uk Additionally, benzothiophene-based structures containing phosphorus have been identified as potential chiral ligands for asymmetric catalysis. researchgate.net

Table 2: Plausible Synthesis of a Benzothiophene-Based Phosphine Ligand

| Step | Reactant 1 | Reactant 2 | Conditions | Product |

| 1 | This compound | n-Butyllithium | -78 °C, THF | 4-Bromo-2-lithiobenzothiophene (in situ) |

| 2 | 4-Bromo-2-lithiobenzothiophene | Chlorodiphenylphosphine (Ph₂PCl) | -78 °C to RT, THF | (4-Bromobenzothiophen-2-yl)diphenylphosphine |

| This interactive table outlines a potential reaction pathway. |

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The rigid, planar, and aromatic nature of the benzothiophene core makes it an excellent platform for designing molecules that undergo programmed self-assembly. The extended π-system of benzothiophene derivatives promotes π-π stacking interactions, which are a key driving force for the organization of molecules into ordered one-dimensional or two-dimensional structures.

By functionalizing the this compound scaffold with groups capable of forming other non-covalent bonds, such as hydrogen bonds or dipole-dipole interactions, chemists can create complex and functional supramolecular architectures. For instance, attaching peptide sequences to a related BTBT core has been shown to produce molecules that self-assemble into hydrogels, where the hierarchical structure is controlled by a combination of π-π stacking of the aromatic cores and hydrogen bonding between the peptide chains. These self-assembled materials have potential applications in areas such as tissue engineering, drug delivery, and molecular electronics.

Future Research Directions and Perspectives

Development of Novel and Greener Synthetic Routes for Dihalogenated Benzothiophenes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research in the synthesis of dihalogenated benzothiophenes should prioritize the principles of green chemistry to minimize environmental impact and enhance sustainability. nih.govnih.gov

Key areas for future investigation include:

Catalyst-Free and Solvent-Free Reactions: Exploring reactions that proceed efficiently without the need for catalysts and in the absence of conventional organic solvents will be a significant step forward. nih.gov Techniques such as microwave-assisted and ultrasound-based synthesis have shown promise in accelerating reactions and reducing energy consumption in the synthesis of other heterocyclic compounds and could be adapted for dihalogenated benzothiophenes. nih.govnih.gov

Use of Greener Solvents and Reagents: Research into the use of environmentally friendly solvents like water and ethanol (B145695), and non-toxic, readily available reagents is crucial. nih.govuwf.edux-mol.net For instance, the use of sodium halides as a source of electrophilic halogens in green solvents has been reported for the synthesis of various halogenated heterocycles and presents a promising avenue for the synthesis of compounds like 4-Bromo-2-iodobenzothiophene. nih.govuwf.edux-mol.netresearchgate.net

Atom Economy and Waste Reduction: Future synthetic strategies should aim for high atom economy, where the majority of atoms from the reactants are incorporated into the final product. rsc.org This minimizes the generation of hazardous waste, a significant issue in traditional multi-step organic syntheses. nih.gov

| Green Synthesis Approach | Potential Advantages for Dihalogenated Benzothiophenes |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. nih.govnih.gov |

| Ultrasound-Based Reactions | Enhanced reaction rates, milder reaction conditions. nih.govnih.gov |

| Use of Aqueous Media | Reduced use of volatile organic compounds, improved safety profile. nih.gov |

| Catalyst-Free Methods | Simplified purification, reduced cost, avoidance of toxic metal catalysts. nih.gov |

Expansion of Regioselective Functionalization Methodologies

The ability to selectively introduce functional groups at specific positions on the benzothiophene (B83047) core is critical for tuning the properties of the resulting molecules. The C2 and C3 positions of benzothiophenes have different reactivities, with C3 functionalization being particularly challenging. hw.ac.ukresearchgate.net Future research should focus on developing novel and more efficient methods for regioselective functionalization.

Promising areas for future development include:

Direct C-H Functionalization: This approach avoids the need for pre-functionalized starting materials, making the synthesis more efficient and atom-economical. rsc.orghw.ac.uk While C2-alkylation of benzofurans and benzothiophenes has seen some success, regioselective C3 functionalization remains a significant hurdle. hw.ac.uk

Metal-Free C-H Functionalization: The development of metal-free C-H functionalization methods is highly desirable to avoid the cost and toxicity associated with transition metal catalysts. nih.gov Recent work on the C-H/C-H-type cross-coupling of free phenols with benzothiophenes using a TFAA activator in trifluoroacetic acid provides a potential pathway for metal-free C3 arylation. nih.gov

Novel Directing Groups: The use of directing groups can be a powerful strategy to achieve high regioselectivity in C-H functionalization. rsc.org Research into new, easily attachable and removable directing groups could unlock new possibilities for the selective functionalization of dihalogenated benzothiophenes.

| Functionalization Challenge | Future Research Direction |

| Poor Regioselectivity in C3 Functionalization | Development of novel catalysts and directing groups for enhanced C3 selectivity. researchgate.net |

| Harsh Reaction Conditions | Exploration of milder reaction conditions, such as lower temperatures and ambient pressure. |

| Limited Substrate Scope | Expansion of methodologies to a wider range of dihalogenated benzothiophene derivatives with diverse functional groups. |

Exploration of Advanced Materials Science Applications Based on Dihalogenated Benzothiophene Derivatives

Benzothiophene derivatives are promising building blocks for organic electronic materials due to their rigid, planar structure and good charge transport properties. bgu.ac.il Dihalogenated benzothiophenes, with their potential for further functionalization, are particularly interesting for the development of next-generation organic electronics.

Future research in this area should focus on:

Organic Field-Effect Transistors (OFETs): The performance of OFETs is highly dependent on the molecular packing and electronic properties of the organic semiconductor. rsc.org The introduction of different substituents on the dihalogenated benzothiophene core can be used to tune these properties and optimize device performance. nih.gov

Organic Photovoltaics (OPVs): Benzothiophene-based polymers have shown potential in organic solar cells. researchgate.net The ability to precisely control the electronic properties of dihalogenated benzothiophene derivatives through functionalization could lead to materials with improved light absorption and charge separation efficiencies.

Organic Light-Emitting Diodes (OLEDs): The development of new host and emissive materials is crucial for advancing OLED technology. The tunable optoelectronic properties of functionalized dihalogenated benzothiophenes make them attractive candidates for these applications. bgu.ac.il

| Application | Key Property to Optimize in Dihalogenated Benzothiophene Derivatives |

| Organic Field-Effect Transistors (OFETs) | Charge carrier mobility, on/off ratio, air stability. rsc.orgnih.gov |

| Organic Photovoltaics (OPVs) | Band gap, light absorption spectrum, charge separation efficiency. researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Emission wavelength, quantum efficiency, thermal stability. bgu.ac.il |

Integration of Computational Chemistry for Predictive Design of Novel Benzothiophene Derivatives

Computational chemistry and machine learning are becoming increasingly powerful tools in the design and discovery of new molecules with desired properties. youtube.commdpi.com The integration of these computational methods into the research of dihalogenated benzothiophene derivatives can significantly accelerate the development of new materials and compounds.

Future directions in this area include:

Predictive Modeling of Optoelectronic Properties: Using computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), the electronic and optical properties of novel benzothiophene derivatives can be predicted before their synthesis. rsc.org This allows for the in-silico screening of large numbers of candidate molecules to identify those with the most promising properties for specific applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of benzothiophene derivatives with their biological activity or material properties. elsevierpure.comimist.maresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules.

Machine Learning for Materials Discovery: Machine learning algorithms can be trained on existing experimental and computational data to identify complex structure-property relationships. researchgate.netanu.edu.au These models can then be used to rapidly screen vast chemical spaces and propose novel benzothiophene derivatives with optimized properties for applications in materials science.

| Computational Method | Application in Benzothiophene Research |

| Density Functional Theory (DFT) | Prediction of ground-state electronic properties, such as HOMO/LUMO levels. rsc.org |

| Time-Dependent DFT (TDDFT) | Prediction of excited-state properties, such as UV-Vis absorption spectra. rsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling and prediction of biological activity and material properties. elsevierpure.comimist.maresearchgate.net |

| Machine Learning | High-throughput screening of virtual libraries and inverse design of materials. youtube.comresearchgate.netanu.edu.au |

Q & A

Basic: What are the optimal synthetic routes for 4-Bromo-2-iodobenzothiophene, considering halogen reactivity?

Methodological Answer:

The synthesis of this compound typically involves halogen-directed cross-coupling or cyclization strategies. For example, halogenated benzothiophene precursors can undergo Suzuki-Miyaura coupling to introduce bromo/iodo groups, leveraging palladium catalysts and arylboronic acids. Alternatively, cyclization of halogenated thiophenol derivatives using reagents like DMSO/I₂ (as demonstrated in fluorinated chromone synthesis ) may adapt to benzothiophene systems. Key considerations include:

- Halogen reactivity: Iodo groups are more reactive than bromo in cross-couplings, requiring sequential functionalization to avoid premature substitution.

- Protection/deprotection: Use trimethylsilyl (TMS) groups to shield reactive sites during iodination.

- Temperature control: Maintain low temperatures (-78°C to 0°C) during lithiation steps to ensure regioselectivity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A combination of techniques is required:

- NMR spectroscopy: ¹H and ¹³C NMR identify substituent positions via coupling patterns (e.g., deshielding effects of halogens). ¹H-¹³C HMBC can confirm connectivity between iodine/bromine and the aromatic core.

- X-ray crystallography: Heavy atoms (Br, I) enhance diffraction contrast, but require absorption correction (e.g., using SHELXL ).

- Mass spectrometry (HRMS): Electrospray ionization (ESI) or electron impact (EI) confirms molecular weight and isotopic patterns (Br/I split peaks).

- Elemental analysis: Validates halogen stoichiometry.

Advanced: How to resolve contradictions in crystallographic data due to heavy bromo/iodo atoms?

Methodological Answer:

Heavy atoms introduce absorption and thermal motion artifacts. Mitigation strategies include:

- Absorption correction: Apply multi-scan corrections in SHELXL or use Gaussian beam monochromators.

- Disorder modeling: Split refinement for overlapping halogen positions (e.g., using OLEX2 or SHELXT ).

- Complementary data: Validate with DFT-optimized geometries (e.g., using the Colle-Salvetti correlation-energy density functional ) to cross-check bond lengths/angles.

Advanced: How do bromo and iodo substituents affect the electronic structure of benzothiophene?

Methodological Answer:

Bromo and iodo groups act as σ-withdrawing and π-donating moieties, altering frontier molecular orbitals. Computational workflows:

DFT calculations: Use B3LYP/def2-TZVP to optimize geometry and compute electron density. The Colle-Salvetti functional provides accurate correlation-energy estimates.

NBO analysis: Quantify hyperconjugative interactions (e.g., C-Br/I → aromatic π* donation).

Comparative studies: Contrast with chloro/fluoro analogs to isolate inductive vs. resonance effects.

Advanced: Strategies for regioselective functionalization post-synthesis?

Methodological Answer:

Regioselectivity is governed by halogen directing effects:

- Directed ortho-metalation (DoM): Use LDA or LTMP to deprotonate positions ortho to bromine/iodine .

- Cross-coupling: Suzuki-Miyaura reactions preferentially target iodinated positions over brominated ones due to higher leaving-group ability.

- Protection strategies: Temporarily mask iodine with TMS groups to direct bromine into specific sites.

Basic: What are common impurities in synthesis, and how to purify this compound?

Methodological Answer:

Common impurities include:

- Dehalogenated byproducts: Remove via column chromatography (silica gel, hexane/EtOAc gradient).

- Di-substituted isomers: Use recrystallization in ethanol/water (4:1 v/v) to isolate the mono-halogenated product.

- Oxidation products: Add antioxidants (e.g., BHT) during storage. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: Mechanistic insights into cyclization reactions forming the benzothiophene core.

Methodological Answer:

Cyclization mechanisms vary by reagent:

- DMSO/I₂: Promotes oxidative cyclization via thiophilic attack, forming the thiophene ring. Iodine acts as an electrophilic catalyst .

- CuCl₂/DMSO: Generates chlorinated intermediates, leading to chloro-substituted benzothiophenes. Monitor via in situ IR to track C-S bond formation.

- Kinetic vs. thermodynamic control: Lower temperatures favor kinetic products (e.g., 4-bromo over 5-bromo isomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.